molecular formula C8H10FN B181188 4-Fluoro-N,N-dimethylaniline CAS No. 403-46-3

4-Fluoro-N,N-dimethylaniline

Cat. No.: B181188
CAS No.: 403-46-3
M. Wt: 139.17 g/mol
InChI Key: YJEHCGOJNJUOII-UHFFFAOYSA-N
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Description

4-Fluoro-N,N-dimethylaniline is an organic compound with the molecular formula C8H10FN. It is a derivative of aniline, where the hydrogen atom at the para position is replaced by a fluorine atom, and the nitrogen atom is substituted with two methyl groups. This compound is typically a colorless to pale yellow liquid with a characteristic odor. It is soluble in most organic solvents such as ether, alcohol, and ketone .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-N,N-dimethylaniline can be synthesized through the fluorination of N,N-dimethylaniline. One common method involves the use of hydrogen fluoride or potassium fluoride as the fluorinating agent. The reaction is typically carried out under heating conditions to facilitate the substitution of the hydrogen atom with a fluorine atom .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity. Safety measures are crucial due to the handling of hazardous fluorinating agents .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N,N-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluoro-N,N-dimethylaniline has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-N,N-dimethylaniline is unique due to the presence of both the fluorine atom and the N,N-dimethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable in various synthetic applications .

Properties

IUPAC Name

4-fluoro-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-10(2)8-5-3-7(9)4-6-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEHCGOJNJUOII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10193311
Record name N,N-Dimethyl-4-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

403-46-3
Record name N,N-Dimethyl-4-fluoroaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000403463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyl-4-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-N,N-dimethylaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the nature of fluorescence observed in 4-Fluoro-N,N-dimethylaniline and how does it compare to N,N-dimethylaniline?

A: Unlike some donor-acceptor molecules where intramolecular charge transfer (ICT) leads to dual fluorescence, this compound exhibits only a single fluorescence emission originating from a locally excited (LE) state. [] This behavior is consistent across different solvents, temperatures, and excitation wavelengths. This contrasts with the expectation of observing dual LE + ICT emission as previously reported. [] The absence of ICT is attributed to the large energy gap between the two lowest singlet excited states (S1 and S2), similar to N,N-dimethylaniline, which also lacks an LE → ICT reaction. []

Q2: A study reported dual LE + ICT emission for this compound, contradicting the single emission observation. How is this discrepancy explained?

A: The reported observation of dual LE + ICT emission for this compound, supported by time-dependent density functional theory (TDDFT) calculations, has been challenged. [, ] Further investigations using high-level quantum chemical methods, including TDDFT, coupled cluster (CC2) theory, and the algebraic diagrammatic construction scheme (ADC(2), ADC(3)), revealed that the TDDFT/B3LYP method erroneously predicted a twisted intramolecular charge transfer (TICT) S1 state minimum. [] This erroneous prediction disappears when using functionals with increased nonlocal Hartree-Fock exchange. [] Therefore, the accurate description of the excited state properties of this compound necessitates computational methods that go beyond standard TDDFT/B3LYP.

Q3: How do substituents like SiMe3 and SnMe3 influence the photochemical behavior of this compound derivatives?

A: Introducing SiMe3 and SnMe3 groups to this compound derivatives, particularly in the context of photodehalogenation reactions, significantly impacts the reactive pathways. [] These substituents stabilize the phenyl cation intermediates (both singlet and triplet states) formed during the reaction. The stannylated derivatives, due to the greater stabilizing effect of SnMe3, predominantly undergo solvolysis. [] Interestingly, the stannylated 4-N,N-dimethylaminophenyl cation exhibits a unique pathway: it eliminates the Me3Sn+ group, leading to the formation of benzyne. [] This finding highlights the potential of substituent modification in directing the photochemical outcome of these compounds.

Q4: Are there any practical applications or implications of the photochemical properties of this compound and its derivatives?

A: While the provided research primarily focuses on fundamental photophysical properties, the findings have implications for several fields. Understanding the fluorescence behavior and excited state dynamics of this compound is crucial for its potential use in organic light-emitting diodes (OLEDs) or as fluorescent probes. [, , ] The photodehalogenation studies showcasing the influence of substituents like SiMe3 provide insights into designing photostable fluorinated drugs by incorporating silyl groups. [] Furthermore, the unprecedented formation of benzyne from a specific stannylated derivative opens new avenues for exploring benzyne chemistry. []

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